Cas no 51306-43-5 (2H-1,2,3-Triazole-4-carboxaldehyde,2-(2-fluorophenyl)-)

2H-1,2,3-Triazole-4-carboxaldehyde,2-(2-fluorophenyl)- is a fluorinated triazole derivative with significant utility in synthetic organic chemistry and pharmaceutical research. Its structure combines a 1,2,3-triazole core with a formyl group at the 4-position and a 2-fluorophenyl substituent at the 2-position, offering versatility as a building block for heterocyclic synthesis. The presence of the aldehyde functionality enables further derivatization via condensation or nucleophilic addition reactions, while the fluorine atom enhances electronic properties and potential bioactivity. This compound is particularly valuable in the development of fluorinated bioactive molecules, including agrochemicals and medicinal compounds, due to its balanced reactivity and structural modularity. Suitable for controlled functionalization under mild conditions.
2H-1,2,3-Triazole-4-carboxaldehyde,2-(2-fluorophenyl)- structure
51306-43-5 structure
Product Name:2H-1,2,3-Triazole-4-carboxaldehyde,2-(2-fluorophenyl)-
CAS No:51306-43-5
MF:C9H6FN3O
MW:191.161844730377
CID:387316
PubChem ID:187833
Update Time:2025-06-29

2H-1,2,3-Triazole-4-carboxaldehyde,2-(2-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2H-1,2,3-Triazole-4-carboxaldehyde,2-(2-fluorophenyl)-
    • 2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde
    • 2-(2-fluorophenyl)triazole-4-carbaldehyde
    • 51306-43-5
    • DTXSID60199308
    • 2H-1,2,3-Triazole-4-carboxaldehyde, 2-(2-fluorophenyl)-
    • UPJVKVVMDCKGQB-UHFFFAOYSA-N
    • 2-(2-Fluorophenyl)-2H-1,2,3-triazole-4-carbaldehyde #
    • Inchi: 1S/C9H6FN3O/c10-8-3-1-2-4-9(8)13-11-5-7(6-14)12-13/h1-6H
    • InChI Key: UPJVKVVMDCKGQB-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1N1N=CC(C=O)=N1

Computed Properties

  • Exact Mass: 191.04958
  • Monoisotopic Mass: 191.04949
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.8
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.35
  • Boiling Point: 360.4°Cat760mmHg
  • Flash Point: 171.8°C
  • Refractive Index: 1.623
  • PSA: 47.78

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2H-1,2,3-Triazole-4-carboxaldehyde,2-(2-fluorophenyl)- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:51306-43-5)2H-1,2,3-Triazole-4-carboxaldehyde,2-(2-fluorophenyl)-
Order Number:A1249495
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:17
Price ($):315
Email:sales@amadischem.com

Additional information on 2H-1,2,3-Triazole-4-carboxaldehyde,2-(2-fluorophenyl)-

Comprehensive Overview of 2H-1,2,3-Triazole-4-carboxaldehyde,2-(2-fluorophenyl)- (CAS No. 51306-43-5)

The compound 2H-1,2,3-Triazole-4-carboxaldehyde,2-(2-fluorophenyl)- (CAS No. 51306-43-5) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a triazole ring and a fluorophenyl moiety, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of antimicrobial agents and enzyme inhibitors.

One of the most searched questions related to this compound is: "What are the applications of 2H-1,2,3-Triazole-4-carboxaldehyde in medicinal chemistry?" The answer lies in its versatility. The triazole core is known for its stability and ability to participate in hydrogen bonding, which is critical for drug-receptor interactions. Meanwhile, the fluorophenyl group enhances lipophilicity, improving membrane permeability—a key factor in optimizing drug bioavailability. This dual functionality positions CAS No. 51306-43-5 as a promising scaffold for targeted therapies.

In the context of green chemistry, another trending topic, scientists are investigating eco-friendly synthetic routes for this compound. Traditional methods often involve hazardous reagents, but recent advancements focus on catalytic processes and solvent-free reactions. These innovations align with the global push for sustainable manufacturing, addressing queries like "How to synthesize 2-(2-fluorophenyl)-1,2,3-triazole-4-carboxaldehyde sustainably?"

The analytical characterization of 2H-1,2,3-Triazole-4-carboxaldehyde,2-(2-fluorophenyl)- is another area of interest. Techniques such as NMR spectroscopy, HPLC, and mass spectrometry are routinely employed to ensure purity and structural integrity. These methods are frequently discussed in forums and publications, reflecting the compound's importance in quality control for high-value intermediates.

Furthermore, the rise of computational chemistry has enabled virtual screening of derivatives of CAS No. 51306-43-5. Molecular docking studies predict binding affinities to biological targets, accelerating the identification of lead compounds. This approach resonates with researchers searching for "in silico design of triazole-based drugs"—a hot topic in AI-driven drug discovery.

In summary, 2H-1,2,3-Triazole-4-carboxaldehyde,2-(2-fluorophenyl)- exemplifies the intersection of traditional organic synthesis and cutting-edge science. Its applications span from pharmaceuticals to material science, making it a subject of ongoing exploration. As demand for specialty chemicals grows, this compound will likely remain a focal point in both academic and industrial research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:51306-43-5)2H-1,2,3-Triazole-4-carboxaldehyde,2-(2-fluorophenyl)-
A1249495
Purity:99%
Quantity:1g
Price ($):315
Email